molecular formula C20H23NO4 B1218391 Discretine

Discretine

Número de catálogo: B1218391
Peso molecular: 341.4 g/mol
Clave InChI: FSKPDOZBWMKQBY-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Discretine is a protoberberine-type isoquinoline alkaloid isolated from plants such as Xalopia discreta and Xylopia laevigata . Structurally, it belongs to the tetrahydroprotoberberine subclass, characterized by a tetracyclic scaffold with methoxy and hydroxyl substitutions. Its molecular formula is C₂₀H₂₁NO₄, and it exhibits diverse pharmacological activities, including:

  • Dopamine D2 receptor (D2R) antagonism (IC₅₀ = 0.34 ± 0.02 μM)
  • Cytotoxic activity against tumor cell lines (IC₅₀ < 20 µg/mL in HepG2 and K562 cells)
  • Analgesic and anti-inflammatory properties
    Discretine’s stereochemistry and substitution patterns are critical to its bioactivity, as evidenced by in silico docking studies with human D2R .

Propiedades

Fórmula molecular

C20H23NO4

Peso molecular

341.4 g/mol

Nombre IUPAC

(13aS)-2,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol

InChI

InChI=1S/C20H23NO4/c1-23-18-10-15-12(7-17(18)22)4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(15)21/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1

Clave InChI

FSKPDOZBWMKQBY-INIZCTEOSA-N

SMILES

COC1=C(C=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)OC)O)OC

SMILES isomérico

COC1=C(C=C2CN3CCC4=CC(=C(C=C4[C@@H]3CC2=C1)OC)O)OC

SMILES canónico

COC1=C(C=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)OC)O)OC

Sinónimos

discretine

Origen del producto

United States

Comparación Con Compuestos Similares

Dopamine D2 Receptor Antagonists

Discretine demonstrates superior D2R antagonism compared to other alkaloids in the protoberberine and aporphine classes:

Compound Class IC₅₀ (D2R) Selectivity Source
Discretine Protoberberine 0.34 μM Competitive Xylopia laevigata
(-)-Isocorypalmine Tetrahydroprotoberberine 92 nM Competitive Stephania epigaea
(-)-Tetrahydropalmatine Protoberberine 1.73 μM Competitive Corydalis spp.
(+)-Corydaline Protoberberine 2.09 μM Competitive Corydalis spp.

Key Findings :

  • Discretine’s IC₅₀ is 5-fold lower than tetrahydropalmatine and 6-fold lower than corydaline, indicating stronger D2R binding .
  • Structural differences, such as methoxy group positioning, may enhance Discretine’s receptor affinity compared to other protoberberines .

Cytotoxic Alkaloids from Xylopia laevigata

Discretine exhibits moderate cytotoxicity, though less potent than other alkaloids isolated from the same plant:

Compound IC₅₀ (HepG2) IC₅₀ (K562) IC₅₀ (PBMCs) Selectivity Index (SI)*
Discretine 18.2 µg/mL 15.7 µg/mL >25 µg/mL N/A
Lanuginosine 1.8 µg/mL 3.9 µg/mL 12.1 µg/mL 3.1 (HL-60)
(+)-Xylopine 2.1 µg/mL 3.5 µg/mL 7.7 µg/mL 2.2 (HL-60)
Doxorubicin (Control) 0.08 µg/mL 0.15 µg/mL 4.1 µg/mL 27.4 (HL-60)

*SI = IC₅₀(non-tumor PBMCs)/IC₅₀(tumor cells) Key Findings:

  • Discretine’s cytotoxicity is weaker than lanuginosine and xylopine, which show IC₅₀ < 4 µg/mL .

Anti-Inflammatory and Analgesic Agents

Discretine shares functional similarities with other plant-derived anti-inflammatory compounds but differs in mechanism:

Compound Source Key Activity Mechanism
Discretine Xalopia discreta Analgesic, Anti-inflammatory D2R modulation
Dihydrosanguinarine Fumaria parviflora Anti-inflammatory, Antiseptic NF-κB inhibition
Myricitrin Elaeocarpus serratus Antioxidant, Anti-inflammatory Free radical scavenging

Key Findings :

  • Discretine’s D2R antagonism may indirectly reduce neuroinflammation, whereas dihydrosanguinarine directly inhibits inflammatory pathways .
  • Myricitrin’s antioxidant activity (comparable to ascorbic acid) contrasts with Discretine’s receptor-based effects .

Structural Analogs and Derivatives

Discretine N-Oxide, a derivative, shows distinct physicochemical and ADMET properties:

Property Discretine Discretine N-Oxide
Molecular Formula C₂₀H₂₁NO₄ C₂₀H₂₃NO₅
Molecular Weight 339.38 g/mol 357.40 g/mol
Topological PSA 66.00 Ų 66.00 Ų
LogP 2.40 (XLogP) 3.09 (ALogP)
Bioavailability Moderate Low (High BBB permeability)
Toxicity (Predicted) Low hepatotoxicity Moderate mitochondrial toxicity

Key Findings :

  • Discretine N-Oxide’s increased polarity (due to N-oxide group) may reduce oral bioavailability but enhance blood-brain barrier penetration .
  • Both compounds show low Ames mutagenicity, suggesting favorable safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Discretine
Reactant of Route 2
Discretine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.